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[1,1'-Biphenyl]-2,3'-diol - 31835-45-7

[1,1'-Biphenyl]-2,3'-diol

Catalog Number: EVT-3560310
CAS Number: 31835-45-7
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol
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Product Introduction

Future Directions
  • Exploring its potential in supramolecular chemistry and crystal engineering due to its ability to form diverse architectures through intermolecular interactions [].

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldiol

Compound Description: 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldiol (JF0064) is a polyhalogenated compound identified as a lead inhibitor of aldose reductase (AR or AKR1B1) and AKR1B10. These enzymes are of interest due to their involvement in secondary diabetic complications (AR) and cancer (AKR1B10) []. JF0064 exhibits a non-competitive inhibition pattern with both enzymes [].

Relevance: This compound shares the core structure of [1,1'-Biphenyl]-2,3'-diol, a 1,1'-biphenyl-4,4'-diol scaffold, but with fluorine atoms replacing all hydrogens on the aromatic rings except those of the hydroxyl groups []. This structural similarity makes it a valuable compound for investigating structure-activity relationships and developing more potent and selective inhibitors for AR and AKR1B10.

5,5′-Diallyl‐[1,1′‐biphenyl]‐2,2′‐diol (I)

Compound Description: 5,5′-Diallyl‐[1,1′‐biphenyl]‐2,2′‐diol (I) is a natural product isolated from the green seed cones of Magnolia grandiflora [, , ]. The structure of this compound was confirmed by X-ray crystallography [, , ].

Relevance: This compound is structurally related to [1,1'-Biphenyl]-2,3'-diol as both compounds share a biphenyl core structure with hydroxyl groups at the 2 and 2' positions [, , ]. The presence of allyl groups at the 5 and 5' positions in compound (I) distinguishes it from [1,1'-Biphenyl]-2,3'-diol.

3′,5‐Diallyl‐[1,1′‐biphenyl]‐2,4′‐diol (II)

Compound Description: 3′,5‐Diallyl‐[1,1′‐biphenyl]‐2,4′‐diol (II) is another natural product identified in the green seed cones of Magnolia grandiflora [, , ]. The structure of this compound was also confirmed by X-ray crystallography [, , ].

Relevance: Similar to compound (I), this compound shares the core biphenyl structure with [1,1'-Biphenyl]-2,3'-diol but possesses allyl groups at the 3' and 5 positions and a hydroxyl group at the 4' position instead of the 3' position [, , ].

2,2′,3,3′,5,5′-Hexaphenyl-[1,1′,-biphenyl]-4,4′-diol (Ib)

Compound Description: 2,2′,3,3′,5,5′-Hexaphenyl-[1,1′,-biphenyl]-4,4′-diol (Ib) is synthesized through the oxidative coupling of 2,3,6-triphenylphenol []. This compound and its oxidized form constitute a powerful oxidation-reduction system [].

3,3′-Di-tert-butyl-5,5′,6,6′-tetramethyl-1,1′-biphenyl-2,2′-diol

Compound Description: This compound is a sterically hindered biphenol used as a ligand in organometallic chemistry [, ]. It forms complexes with rare-earth metals like yttrium and lanthanum, which are used as catalysts in asymmetric olefin hydroamination/cyclization and hydrosilylation reactions [, ].

Overview

[1,1'-Biphenyl]-2,3'-diol, also known as 2,3'-biphenyldiol or diphenol, is a chemical compound with the molecular formula C12H10O2C_{12}H_{10}O_2 and a molecular weight of 186.21 g/mol. It is classified as a small molecule with potential pharmacological applications and is recognized in various chemical databases including DrugBank (DB02923) and PubChem (CID 33665). The compound has a CAS number of 1133-63-7 and is primarily used in research settings due to its unique structural properties and reactivity.

Synthesis Analysis

The synthesis of [1,1'-Biphenyl]-2,3'-diol can be achieved through multiple methods, with electrophilic aromatic substitution being a common approach. In this reaction, biphenyl derivatives are treated with hydroxylating agents under controlled conditions. This method allows for the selective introduction of hydroxyl groups at the desired positions on the biphenyl structure. Other synthetic routes may involve the use of catalysts or different reagents to achieve similar hydroxylation outcomes.

Molecular Structure Analysis

The molecular structure of [1,1'-Biphenyl]-2,3'-diol features two phenyl rings connected by a single bond, with hydroxyl groups positioned at the 2 and 3' locations on one of the rings. This arrangement contributes to its planar conformation and influences its chemical reactivity. The compound exhibits a canonical SMILES representation of C1=CC(=CC(=C1)O)C2=CC=C(C=C2)O, which provides insight into its connectivity and functional groups.

Structural Data

PropertyValue
Molecular FormulaC12H10O2C_{12}H_{10}O_2
Molecular Weight186.21 g/mol
CAS Number1133-63-7
LogP (Octanol/Water)2.46
pKa (Strongest Acidic)9.15
Chemical Reactions Analysis

[1,1'-Biphenyl]-2,3'-diol participates in various chemical reactions typical for diols and aromatic compounds. It can undergo oxidation reactions to form quinones or other oxidized derivatives. Additionally, it can engage in condensation reactions with other compounds containing reactive functional groups. The presence of hydroxyl groups makes it susceptible to dehydration reactions under acidic conditions, leading to the formation of ethers or other complex structures.

Mechanism of Action

The mechanism of action for [1,1'-Biphenyl]-2,3'-diol primarily revolves around its ability to act as an electron donor due to its hydroxyl groups. This property enables it to participate in various biochemical pathways:

  • Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Gene Modulation: It has been shown to influence gene expression related to cancer progression by modulating oncogenic proteins and enhancing tumor suppressor proteins such as p53 and PTEN.
  • Biochemical Pathways: The compound affects pathways such as the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds.
Physical and Chemical Properties Analysis

[1,1'-Biphenyl]-2,3'-diol exhibits several notable physical and chemical properties that influence its behavior in various environments:

PropertyValue
StateSolid
Melting Point69.2 °C
Water Solubility0.552 mg/mL
Polar Surface Area40.46 Ų
Hydrogen Donor Count2
Hydrogen Acceptor Count2

These properties indicate that while [1,1'-Biphenyl]-2,3'-diol is relatively hydrophobic due to its biphenyl structure, it can still engage in hydrogen bonding due to its hydroxyl groups .

Applications

[1,1'-Biphenyl]-2,3'-diol has a variety of applications across different scientific fields:

  • Pharmaceutical Research: Its potential as an antioxidant and anticancer agent makes it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be used in developing new materials with specific functionalities.
Microbial Degradation Pathways and Biotransformation Mechanisms

Role in Aerobic Bacterial Degradation of Aromatic Pollutants

[1,1'-Biphenyl]-2,3'-diol (hereafter biphenyl-2,3-diol) is a pivotal metabolic intermediate in the aerobic bacterial degradation of biphenyl, polychlorinated biphenyls (PCBs), and structurally related aromatic pollutants. This compound is generated during the second step of the bph pathway, where cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase (BphB; EC 1.3.1.56) oxidizes cis-2,3-dihydro-2,3-dihydroxybiphenyl to biphenyl-2,3-diol, using NAD⁺ as a cofactor [1]. The bph pathway enables bacteria to utilize biphenyl as a sole carbon and energy source, while its promiscuity allows cometabolic transformation of persistent PCBs into less chlorinated derivatives. Biphenyl-2,3-diol’s position in this pathway is critical: it undergoes meta-cleavage by biphenyl-2,3-diol 1,2-dioxygenase (BphC; EC 1.13.11.39), yielding 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), which is subsequently hydrolyzed to benzoate and pentanoic acid derivatives [5]. This pathway not only detoxifies PCBs but also interfaces with natural biogeochemical cycles, as biphenyl-2,3-diol production occurs during bacterial metabolism of plant-derived flavonoids (e.g., flavone, naringenin) and monoterpenes (e.g., limonene) [2].

Table 1: Key Intermediates and Enzymes in Biphenyl/PCB Degradation Pathway

Intermediate/EnzymeEC NumberFunctionProduct
cis-2,3-Dihydro-2,3-dihydroxybiphenyl-Substrate for BphBBiphenyl-2,3-diol
BphB (dehydrogenase)1.3.1.56NAD⁺-dependent oxidationBiphenyl-2,3-diol + NADH
Biphenyl-2,3-diol-Substrate for BphC; ring-cleavage targetHOPDA
BphC (dioxygenase)1.13.11.39Extradiol ring cleavage2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
BphD (hydrolase)3.7.1.8Hydrolysis of HOPDABenzoate + 2-Hydroxypenta-2,4-dienoate

Enzymatic Cleavage by Biphenyl-2,3-diol 1,2-Dioxygenase: Substrate Specificity and Catalytic Efficiency

BphC catalyzes the extradiol cleavage of biphenyl-2,3-diol, inserting molecular oxygen between the C1 and C2 atoms of the catechol moiety to form HOPDA. This Fe²⁺/Mn²⁺-dependent enzyme exhibits remarkable substrate flexibility, accommodating halogenated, alkylated, and hydroxylated derivatives of biphenyl-2,3-diol [5] [10]. Structural analyses reveal that catalytic efficiency (kcat/Km) depends on:

  • Chlorine substitution patterns: Ortho-hydroxylated chlorobiphenyls (e.g., 2-hydroxy-3-chlorobiphenyl) are oxygenated on the unchlorinated ring by both Burkholderia sp. LB400 and Comamonas testosteroni B-356 BphCs, yielding chlorinated HOPDA derivatives [10].
  • Steric and electronic effects: Non-planar conformations induced by ortho-chlorines enhance substrate binding in LB400 BphC, while B-356 BphC preferentially cleaves di-ortho-substituted substrates due to a more accommodating active site [5] [10].
  • Metal cofactor specificity: Mn²⁺-dependent BphC variants (e.g., from Bacillus sp. JF8) maintain activity under thermophilic conditions (60°C), whereas Fe²⁺-dependent enzymes dominate in mesophiles [5].

Table 2: Catalytic Efficiency of BphC Toward Biphenyl-2,3-diol Derivatives

SubstrateBacterial Sourcekcat (s⁻¹)Km (μM)kcat/Km (M⁻¹s⁻¹)
Biphenyl-2,3-diolBurkholderia sp. LB40012.7 ± 0.84.1 ± 0.53.10 × 10⁶
2-Hydroxy-3-chlorobiphenylBurkholderia sp. LB4008.9 ± 0.67.3 ± 0.91.22 × 10⁶
2-Hydroxy-5-chlorobiphenylC. testosteroni B-35615.2 ± 1.13.8 ± 0.44.00 × 10⁶
2-Hydroxy-3,5-dichlorobiphenylC. testosteroni B-3566.3 ± 0.412.6 ± 1.35.00 × 10⁵

Data adapted from [10]

BphC’s regioselectivity varies: while most enzymes catalyze lateral cleavage (C1–C2 bond), some variants (e.g., from Ralstonia sp. SBUG 290) perform angular cleavage of alternative dihydroxy substrates like 1,2-dihydroxynaphthalene [5]. This plasticity underscores BphC’s ecological role in degrading diverse aromatic pollutants.

Genetic Regulation of Biphenyl Catabolic Operons in Pseudomonas and Burkholderia spp.

Biphenyl-2,3-diol biosynthesis and cleavage are governed by tightly regulated bph operons, whose architecture and control mechanisms differ between bacterial genera:

  • Pseudomonas spp. (e.g., P. alcaliphila JAB1, P. pseudoalcaligenes KF707):
  • Operon structure: Organized as bphA1A2A3A4BC (occasionally with bphX0X1X2X3D), where bphA encodes biphenyl dioxygenase subunits, bphB the dehydrogenase, and bphC the ring-cleaving dioxygenase [2] [3].
  • Regulatory proteins:
  • LysR-type regulators (e.g., BphR2): Essential for bph expression; bphR2 mutants in KF707 lose biphenyl degradation capacity and show 90% reduction in bphA1 transcription. BphR2 activates bphR1 and structural genes [3].
  • GntR-type regulators (e.g., BphR1): Autoregulate their expression and induce bphX0X1X2X3D upon biphenyl binding [3].
  • Induction dynamics: bphA expression is strongly induced by biphenyl (6-fold increase), secondary plant metabolites (flavone, limonene), and chlorinated biphenyls (2-CB, 4-CB) via BphR2-dependent mechanisms [2] [7].

  • Burkholderia spp. (e.g., B. xenovorans LB400):

  • Constitutive expression: Unlike Pseudomonas, LB400 exhibits basal bph transcription even without inducers, though activity increases 4-fold at 15°C versus 30°C [7].
  • Mobile genetic elements (MGEs): bph genes are often plasmid-borne (e.g., pLB400) or located on integrative conjugative elements (ICEs), facilitating horizontal gene transfer. ICEs excise via site-specific recombination, transferring bph clusters to recipient cells [9].

Table 3: Regulatory Components of bph Operons in Key Bacterial Genera

ComponentPseudomonas spp.Burkholderia spp.Function
Primary RegulatorBphR2 (LysR-type)Constitutive expressionActivates bph structural genes; essential for operon induction
Secondary RegulatorBphR1 (GntR-type)UnknownModulates bphX0X1X2X3D expression
InducersBiphenyl, 2-CB, 4-CB, flavone, limoneneTemperature shift (15°C optimal)Enhance transcription via regulator binding
Genetic MobilityChromosomalPlasmid (pLB400) or ICE-mediatedFacilitates HGT across phylogenetically distant bacteria

Evolutionarily, bph operons assemble through recruitment of bphB (dehydrogenase) and bphC (dioxygenase) from ancestral catechol-degrading pathways, fused with bphA (dioxygenase) genes acquired via MGEs [9]. This modular evolution enables rapid bacterial adaptation to xenobiotics like PCBs.

Properties

CAS Number

31835-45-7

Product Name

[1,1'-Biphenyl]-2,3'-diol

IUPAC Name

2-(3-hydroxyphenyl)phenol

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C12H10O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,13-14H

InChI Key

XKZQKPRCPNGNFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O

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